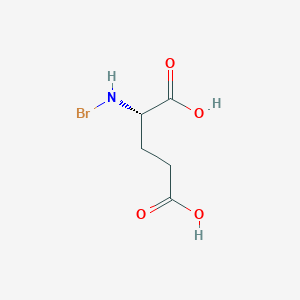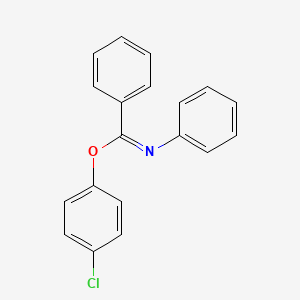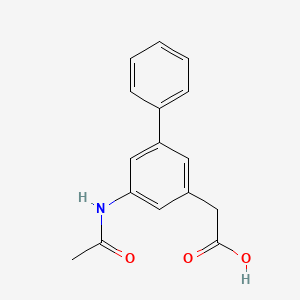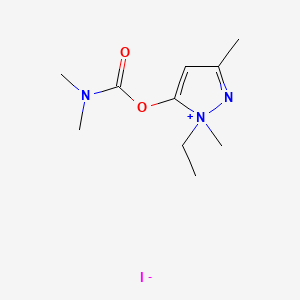
N-Bromo-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bromo-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The bromine atom can participate in oxidation reactions, leading to the formation of different oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine atom and revert to L-glutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Oxidation: Formation of brominated derivatives with higher oxidation states.
Substitution: Formation of substituted glutamic acid derivatives.
Reduction: Reversion to L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
N-Bromo-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.
Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Bromo-L-glutamic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
L-Glutamic Acid: The parent compound, which lacks the bromine atom.
N-Bromosuccinimide: A brominating agent used in similar reactions.
Ibotenic Acid: A structural analogue with different biological activity.
Uniqueness: N-Bromo-L-glutamic acid is unique due to its selective bromination at the nitrogen atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76780-16-0 |
|---|---|
Molekularformel |
C5H8BrNO4 |
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
(2S)-2-(bromoamino)pentanedioic acid |
InChI |
InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
LDJMFNCTIAGUDA-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NBr |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)


![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)


![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)


![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)

